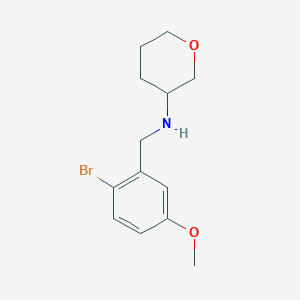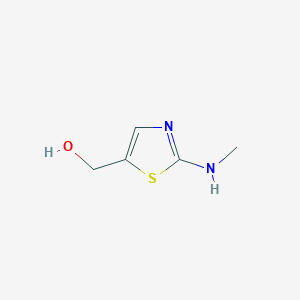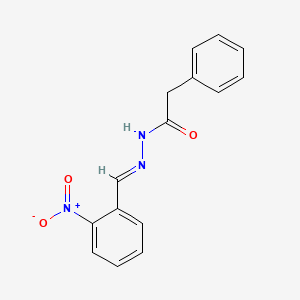
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine is a synthetic organic compound with the molecular formula C12H16N2O3 This compound features a cyclopropyl group, a dimethyl-substituted pyrrole ring, and a glycine moiety
Méthodes De Préparation
The synthesis of n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,5-dimethyl-1H-pyrrole-2-carboxylic acid, which is then coupled with cyclopropylamine under appropriate conditions to form the desired product. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Analyse Des Réactions Chimiques
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. .
Applications De Recherche Scientifique
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)glycine can be compared with other similar compounds, such as:
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrazole-4-carbonyl)glycine: This compound features a pyrazole ring instead of a pyrrole ring, which may result in different chemical and biological properties.
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrrole-2-carbonyl)alanine: This compound has an alanine moiety instead of glycine, potentially altering its reactivity and applications.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2-[cyclopropyl-(1,5-dimethylpyrrole-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8-3-6-10(13(8)2)12(17)14(7-11(15)16)9-4-5-9/h3,6,9H,4-5,7H2,1-2H3,(H,15,16) |
Clé InChI |
RPTJBPWAYJEKPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C)C(=O)N(CC(=O)O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)
![3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)

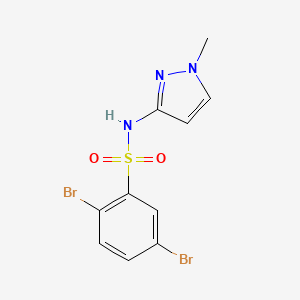
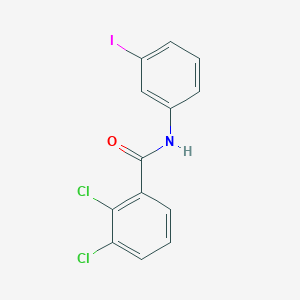
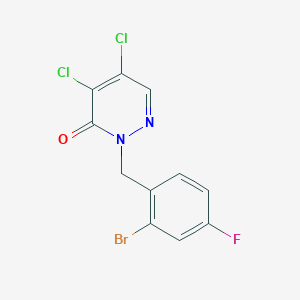

![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
